

Stability fields of chlorite as a function of pressure and temperature

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Compound of Interest

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The Stability of Chlorite Under Pressure: A Geochemical Perspective

An In-depth Technical Guide for Researchers and Scientists in Petrology, Geochemistry, and Mineralogy

Introduction: The Ubiquitous Green Mineral

Chlorite, a common phyllosilicate mineral, is a key indicator of low- to medium-grade metamorphic conditions and is prevalent in a variety of geological settings, including metamorphic, igneous, and sedimentary rocks.[1][2][3] Its characteristic green color is a familiar sight to geologists, often imparting a greenish hue to the rocks in which it forms.[1] The name "**chlorite**" is derived from the Greek word chloros, meaning "green," a direct reference to its typical coloration.[1] Beyond its role as a rock-forming mineral, **chlorite** is significant for its ability to incorporate and transport water into the Earth's mantle, playing a crucial role in subduction zone processes.[4][5]

This technical guide provides a comprehensive overview of the stability fields of **chlorite** as a function of pressure and temperature. We will delve into the thermodynamic principles governing its formation and breakdown, explore the experimental methodologies used to define its stability limits, and discuss the profound implications of its presence in various geological environments. This guide is intended for researchers, scientists, and professionals in the fields

of geology, geochemistry, and materials science who seek a deeper understanding of this important mineral group.

The Chlorite Group: A Flexible Crystal Structure

The term "**chlorite**" refers to a group of minerals with a complex and variable chemical composition.[3][6] The general formula for **chlorite** can be expressed as $(\text{Mg,Fe})_3(\text{Si,Al})_4\text{O}_{10}(\text{OH})_2 \cdot (\text{Mg,Fe})_3(\text{OH})_6$. [1] This layered silicate structure consists of a 2:1 talc-like layer (T-O-T) bonded to a brucite-like octahedral layer.[7] This structure allows for extensive ionic substitution, with common variations in the content of Mg, Fe, and Al.[1][3] The two most common end-members of the **chlorite** group are the magnesium-rich clinochlore and the iron-rich chamosite.[1] This compositional flexibility is a key reason for **chlorite**'s wide range of stability across different pressure and temperature conditions.[3]

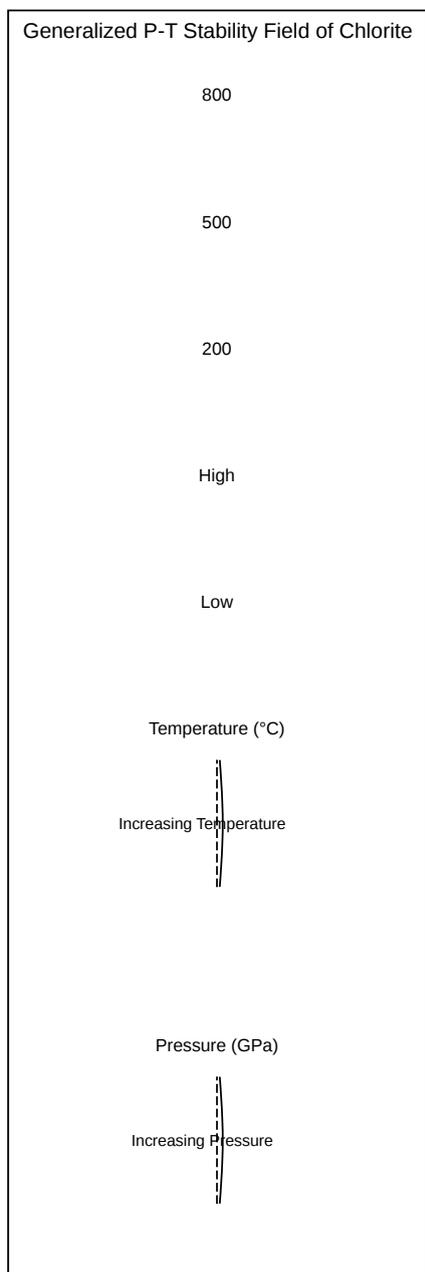
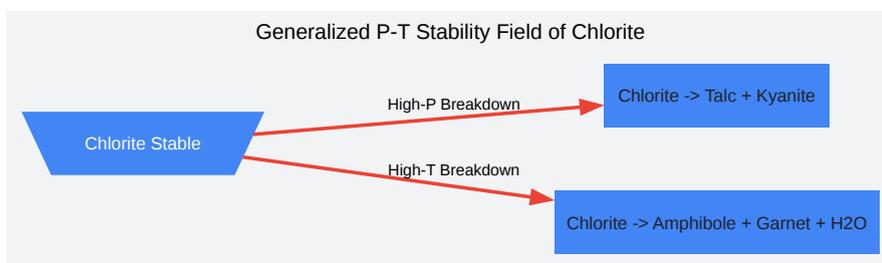
The Stability Field of Chlorite: A Pressure-Temperature Perspective

The stability of **chlorite** is fundamentally controlled by pressure (P) and temperature (T). Its presence or absence in a rock provides valuable constraints on the metamorphic conditions it has experienced. **Chlorite** is a hallmark mineral of low-grade metamorphism, particularly the greenschist facies.[1][2] This facies is generally characterized by temperatures of approximately 200-450°C and moderate pressures.[1][3][8]

The Pressure-Temperature (P-T) Diagram

The stability field of **chlorite** is best visualized on a pressure-temperature (P-T) diagram. This diagram illustrates the specific P-T conditions under which **chlorite** is stable and the conditions under which it breaks down into other minerals.

Generalized P-T Stability Field of Chlorite



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Caption: A generalized Pressure-Temperature diagram illustrating the stability field of **chlorite**.

As temperature increases, **chlorite** eventually breaks down through dehydration reactions, releasing water.[1] At higher temperatures, **chlorite** reacts with other minerals like potassium feldspar or muscovite to form biotite, muscovite, and quartz.[1] The upper thermal stability limit of **chlorite** is also dependent on pressure. Experimental studies have shown that in a model peridotite system, the **chlorite** stability field does not exceed 760-780°C at 4 GPa.[4][5] However, in more complex chemical systems, the addition of elements like chromium can extend the stability of **chlorite** to over 850°C at approximately 3 GPa.[4][5]

At higher pressures, the stability of **chlorite** is also limited. Thermodynamic calculations suggest that the upper stability curve for **chlorite** is located at 800°C at 2.9 GPa, 650°C at 4.2 GPa, and 500°C at 5.0 GPa.[9][10]

The Influence of Chemical Composition on Stability

The wide range of chemical compositions within the **chlorite** group significantly influences its stability.[3] The substitution of different cations in the crystal lattice can either expand or shrink the P-T stability field.

- Iron (Fe) and Magnesium (Mg): The ratio of iron to magnesium is a critical factor. Generally, Mg-rich **chlorites** (clinochlore) are stable at higher temperatures than Fe-rich **chlorites** (chamosite).
- Aluminum (Al): Aluminum content also plays a crucial role. The Tschermak substitution (MgSi → AlAl) is a key mechanism that affects the stability of **chlorite**.
- Chromium (Cr): The presence of minor elements like chromium can significantly enhance the thermal stability of **chlorite**. [4][5] Experimental studies have demonstrated that the addition of Cr₂O₃ stabilizes Cr-**chlorite**, shifting its breakdown reactions to higher temperatures and pressures. [4][5]

Experimental Determination of Chlorite Stability

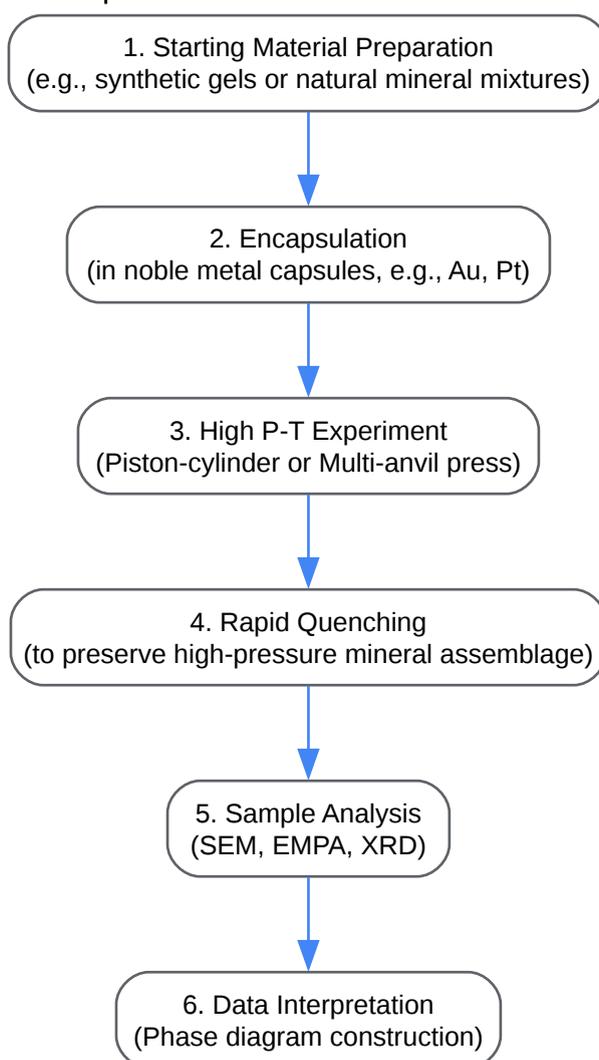
Our understanding of **chlorite** stability is largely based on high-pressure, high-temperature experimental studies. These experiments simulate the conditions deep within the Earth's crust and mantle, allowing researchers to observe the formation and breakdown of minerals directly.

Hydrothermal Piston-Cylinder and Multi-Anvil Experiments

A common experimental setup for investigating mineral stability at high pressures and temperatures is the piston-cylinder apparatus for lower pressures and the multi-anvil press for higher pressures.

Experimental Workflow:

Workflow for Experimental Determination of Chlorite Stability



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